1-{[1-(difluoromethyl)-5-methyl-1H-pyrazol-4-yl]sulfonyl}piperazine
Overview
Description
1-{[1-(Difluoromethyl)-5-methyl-1H-pyrazol-4-yl]sulfonyl}piperazine is a versatile small molecule scaffold used primarily in research and development. This compound is known for its unique chemical structure, which includes a difluoromethyl group, a pyrazole ring, and a sulfonyl piperazine moiety . Its molecular formula is C9H14F2N4O2S, and it has a molecular weight of 280.3 g/mol .
Mechanism of Action
Mode of Action
It’s known that difluoromethylation processes can involve the formation of x–cf2h bonds, where x can be c (sp), c (sp2), c (sp3), o, n, or s . This suggests that the compound might interact with its targets through the formation of such bonds, leading to changes in the targets’ properties or functions.
Biochemical Pathways
The formation of x–cf2h bonds, as mentioned above, could potentially affect various biochemical pathways depending on the nature of the target molecules .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-{[1-(difluoromethyl)-5-methyl-1H-pyrazol-4-yl]sulfonyl}piperazine typically involves multiple steps, starting with the preparation of the pyrazole ring. The difluoromethyl group is introduced through a fluorination reaction, while the sulfonyl group is added via sulfonation. The final step involves the coupling of the pyrazole derivative with piperazine under controlled conditions .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the public domain. it is likely that large-scale synthesis follows similar steps as laboratory synthesis, with optimizations for yield and purity. This may include the use of continuous flow reactors and advanced purification techniques .
Chemical Reactions Analysis
Types of Reactions
1-{[1-(difluoromethyl)-5-methyl-1H-pyrazol-4-yl]sulfonyl}piperazine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups.
Reduction: Reduction reactions can be used to modify the difluoromethyl group.
Substitution: The sulfonyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can produce a variety of derivatives with different functional groups .
Scientific Research Applications
1-{[1-(difluoromethyl)-5-methyl-1H-pyrazol-4-yl]sulfonyl}piperazine has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Employed in the study of enzyme inhibition and protein-ligand interactions.
Medicine: Investigated for its potential as a pharmaceutical intermediate.
Industry: Utilized in the development of new materials and chemical processes.
Comparison with Similar Compounds
Similar Compounds
- 1-{[1-(difluoromethyl)-5-methyl-1H-pyrazol-3-yl]carbonyl}-4-[(1,5-dimethyl-1H-pyrazol-4-yl)sulfonyl]piperazine
- 1-{[1-(difluoromethyl)-5-methyl-1H-pyrazol-4-yl]sulfonyl}-4-(4-fluorobenzyl)piperazine
Uniqueness
Compared to similar compounds, 1-{[1-(difluoromethyl)-5-methyl-1H-pyrazol-4-yl]sulfonyl}piperazine stands out due to its unique combination of functional groups, which confer specific chemical and biological properties. Its difluoromethyl group enhances its metabolic stability, while the sulfonyl piperazine moiety provides additional sites for chemical modification .
Biological Activity
1-{[1-(difluoromethyl)-5-methyl-1H-pyrazol-4-yl]sulfonyl}piperazine is a complex organic compound notable for its unique structural features, including a piperazine ring and a pyrazole moiety with difluoromethyl and sulfonyl groups. These characteristics enhance its lipophilicity and potential biological interactions, making it a compound of interest in pharmacological research, particularly for anti-inflammatory and anticancer applications.
Structural Features
The compound contains several functional groups that contribute to its biological activity:
- Difluoromethyl Group : Enhances lipophilicity, potentially improving interactions with biological targets.
- Sulfonyl Group : Can participate in hydrogen bonding, influencing pharmacological properties.
These features suggest that this compound may modulate various cellular pathways and activities through specific molecular interactions.
Anticancer Potential
Research indicates that pyrazole derivatives, including this compound, exhibit significant anticancer activity. Pyrazoles have been shown to inhibit key enzymes involved in cancer progression, such as BRAF(V600E), EGFR, and Aurora-A kinase .
A study focused on the cytotoxic effects of various pyrazole derivatives on breast cancer cell lines (MCF-7 and MDA-MB-231) found that certain pyrazoles displayed promising results when used in combination with doxorubicin, highlighting a potential synergistic effect in treating resistant cancer subtypes . This suggests that compounds like this compound could be further explored for their anticancer properties.
Anti-inflammatory Activity
In addition to anticancer effects, pyrazole derivatives are known for their anti-inflammatory properties. The specific mechanisms often involve the inhibition of pro-inflammatory cytokines and enzymes such as cyclooxygenases (COX) and lipoxygenases (LOX) . The unique structure of this compound may enhance its efficacy in modulating inflammatory pathways.
Comparative Analysis of Similar Compounds
To better understand the potential of this compound, a comparison with structurally related compounds reveals distinct biological activities:
Compound Name | Structural Features | Unique Properties |
---|---|---|
3-(Difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid | Pyrazole ring with difluoromethyl and carboxylic acid | Intermediate for fungicides |
1-{[1-(difluoromethyl)-3,5-dimethyl-1H-pyrazol-4-yl]sulfonyl}piperazine | Similar piperazine structure with different methyl substitutions | Potentially different biological activities |
5-methyl-1H-pyrazol-4-carboxamide | Features a carboxamide instead of sulfonyl | Known for fungicidal properties |
This table illustrates how variations in functional groups can lead to distinct biological activities, emphasizing the unique position of this compound in drug discovery.
The mechanism by which this compound exerts its biological effects likely involves:
- Binding Affinity : The difluoromethyl group may enhance binding to specific enzymes or receptors.
- Hydrogen Bonding : The sulfonyl group facilitates hydrogen bonding, crucial for modulating target protein activity.
These interactions are essential for influencing cellular pathways relevant to both cancer and inflammation.
Properties
IUPAC Name |
1-[1-(difluoromethyl)-5-methylpyrazol-4-yl]sulfonylpiperazine | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H14F2N4O2S/c1-7-8(6-13-15(7)9(10)11)18(16,17)14-4-2-12-3-5-14/h6,9,12H,2-5H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XMIDIBZRKWWMRY-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=NN1C(F)F)S(=O)(=O)N2CCNCC2 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14F2N4O2S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
280.30 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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